molecular formula C18H26BNO6 B13716130 4,4,5,5-Tetramethyl-2-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B13716130
M. Wt: 363.2 g/mol
InChI Key: MTMDMXDXLLLTAR-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane is a complex organic compound with a unique structure that includes a dioxaborolane ring, a nitro group, and a tetrahydro-2H-pyran-4-ylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the dioxaborolane ring and the introduction of the nitro and tetrahydro-2H-pyran-4-ylmethoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow processes can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to dissolve the compound and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of probes for biological imaging and diagnostics.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane: Similar structure but lacks the tetrahydro-2H-pyran-4-ylmethoxy group.

    4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: Similar structure but lacks the nitro group.

Uniqueness

4,4,5,5-Tetramethyl-2-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane is unique due to the presence of both the nitro group and the tetrahydro-2H-pyran-4-ylmethoxy substituent, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H26BNO6

Molecular Weight

363.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[3-nitro-4-(oxan-4-ylmethoxy)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C18H26BNO6/c1-17(2)18(3,4)26-19(25-17)14-5-6-16(15(11-14)20(21)22)24-12-13-7-9-23-10-8-13/h5-6,11,13H,7-10,12H2,1-4H3

InChI Key

MTMDMXDXLLLTAR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CCOCC3)[N+](=O)[O-]

Origin of Product

United States

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